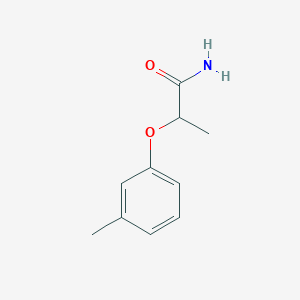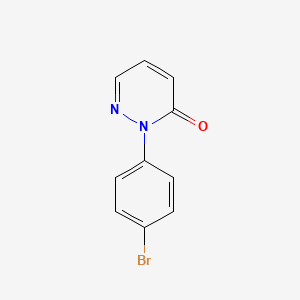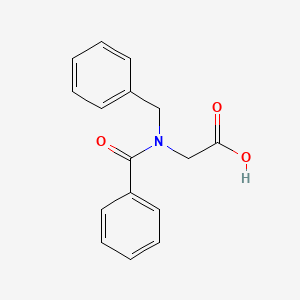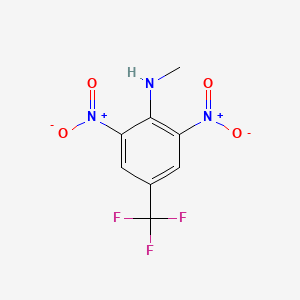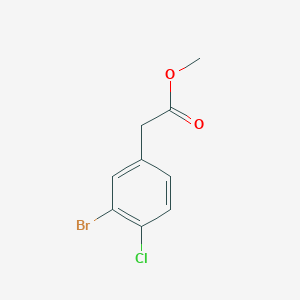
methyl 2-(3-bromo-4-chlorophenyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(3-bromo-4-chlorophenyl)acetate is a chemical compound with the molecular formula C9H8BrClO2 . It is a derivative of phenylacetate, which is a type of aromatic compound .
Molecular Structure Analysis
The molecular structure of methyl 2-(3-bromo-4-chlorophenyl)acetate consists of a phenyl ring substituted with bromo and chloro groups, and an acetate group . The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
Methyl 2-(3-bromo-4-chlorophenyl)acetate has a predicted boiling point of 297.7±25.0 °C and a predicted density of 1.546±0.06 g/cm3 . It has a molecular weight of 263.51 g/mol .科学研究应用
Suzuki–Miyaura Coupling
Methyl 2-(3-bromo-4-chlorophenyl)acetate: is a valuable reagent in Suzuki–Miyaura (SM) cross-coupling reactions. SM coupling is a powerful method for forming carbon–carbon bonds, particularly between aryl or vinyl boron compounds and organic halides. The success of SM coupling lies in its mild reaction conditions, functional group tolerance, and environmentally benign nature. The compound’s rapid transmetalation with palladium(II) complexes contributes to its broad applicability .
Key Intermediate for Chlorfenapyr Synthesis
This compound serves as a key intermediate in the synthesis of chlorfenapyr , an insecticide and acaricide. Chlorfenapyr is widely used in agriculture and pest control. The crystal structure of methyl 2-(3-bromo-4-chlorophenyl)acetate provides insights into its reactivity and potential applications in the scale production of chlorfenapyr .
Empagliflozin Synthesis
Researchers have explored the synthesis of empagliflozin , a sodium-glucose cotransporter 2 (SGLT2) inhibitor used to treat type 2 diabetes. Crystallographic studies involving methyl 2-(3-bromo-4-chlorophenyl)acetate have contributed to understanding its role in the preparation of empagliflozin. The new crystal form of the compound exhibits improved properties, including a higher melting point and lower hygroscopicity .
Boron Reagent Development
While not directly related to the compound itself, understanding its reactivity contributes to the development of boron reagents for various coupling reactions. Boron reagents play a crucial role in organic synthesis, and their properties are tailored for specific applications. The study of methyl 2-(3-bromo-4-chlorophenyl)acetate sheds light on the mechanisms of transmetalation and informs the design of novel reagents .
Exploration of New Reaction Pathways
Researchers continue to explore novel reaction pathways involving this compound. Its unique structural features provide opportunities for discovering unexpected transformations or catalytic processes. By investigating its behavior under different conditions, scientists may uncover new synthetic routes or applications.
安全和危害
Methyl 2-(3-bromo-4-chlorophenyl)acetate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a potential target .
作用机制
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
Related compounds have been shown to interact with their targets, leading to various biological activities
Biochemical Pathways
Related compounds have been shown to influence a variety of pathways, leading to diverse biological activities .
Pharmacokinetics
It’s noted that similar compounds have high gi absorption and are bbb permeant . These properties can impact the bioavailability of the compound.
Result of Action
Related compounds have been shown to exhibit a range of biological activities .
属性
IUPAC Name |
methyl 2-(3-bromo-4-chlorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-13-9(12)5-6-2-3-8(11)7(10)4-6/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQKIPGKQVTGEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(3-amino-4-chlorophenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione](/img/structure/B6614296.png)
![N-[4-(4-Methylphenoxy)phenyl]-2-propenamide](/img/structure/B6614300.png)
![[2-(benzyloxy)cyclopentyl]methanamine, Mixture of diastereomers](/img/structure/B6614301.png)


![6-(4-fluorophenoxy)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B6614321.png)
